molecular formula C10H19FN2O2 B2555417 2-Ethoxy-1-(4-(2-fluoroethyl)piperazin-1-yl)ethanone CAS No. 2000793-66-6

2-Ethoxy-1-(4-(2-fluoroethyl)piperazin-1-yl)ethanone

Cat. No. B2555417
CAS RN: 2000793-66-6
M. Wt: 218.272
InChI Key: SRHKUKBDRVTXRG-UHFFFAOYSA-N
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Description

The compound "2-Ethoxy-1-(4-(2-fluoroethyl)piperazin-1-yl)ethanone" is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss various piperazine derivatives, which are relevant to the analysis of similar compounds. Piperazine derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications, including as treatments for cocaine abuse and as antimicrobial agents .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions, including the formation of key intermediates such as ketones and alcohols. For instance, the electrochemical synthesis of arylthiobenzazoles from 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone demonstrates the versatility of electrochemical methods in generating piperazine derivatives . Additionally, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using a four-component cyclocondensation reaction highlights the complexity and creativity in synthesizing such compounds .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. For example, the crystal structure of a benzothiazolyl piperazine derivative revealed a chair conformation for the piperazine ring, which is a common feature in these molecules . The dihedral angles between the piperazine ring and adjacent groups can influence the compound's ability to interact with biological targets, such as the dopamine transporter (DAT) .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including Michael addition reactions, as seen in the electrochemical synthesis of arylthiobenzazoles . The introduction of different functional groups can significantly alter the chemical reactivity and biological activity of these compounds. For instance, the presence of hydroxyl groups can be utilized to form ester prodrugs for extended-release formulations .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of substituents like fluorophenyl groups can affect these properties and, consequently, the pharmacokinetic profile of the compounds . The ability to form stable crystal structures and the analysis of such structures through techniques like X-ray diffraction and Hirshfeld Surface Analysis (HAS) provide insights into the intermolecular interactions and potential for solid-state formulation .

Scientific Research Applications

Synthesis and Biological Activity

2-Ethoxy-1-(4-(2-fluoroethyl)piperazin-1-yl)ethanone and its analogues have been explored for various applications in the field of medicinal chemistry. For instance, the synthesis of novel conazole analogues, including triazole derivatives with a piperazine nucleus, has been investigated for their antimicrobial, antioxidant, urease inhibition, and α-glucosidase inhibitory activities. These compounds were synthesized through green chemistry techniques, such as microwave and ultrasound irradiation, showcasing a potential for the development of new antifungal agents with diverse biological activities (Arif Mermer et al., 2018).

Structural Studies

Structural elucidation of similar compounds has been performed to understand their molecular configurations. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid was determined, revealing insights into the conformational preferences of the piperazine ring and its implications for further chemical modifications and potential applications in drug design (Md. Serajul Haque Faizi et al., 2016).

Antagonistic Properties and Pain Management

The compound 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone (EST64454) has been identified as a σ1 receptor antagonist with potential clinical applications for pain management. This compound exhibits high aqueous solubility and metabolic stability, indicating its suitability as a therapeutic agent for pain relief (J. Díaz et al., 2020).

Antiviral Potency

Compounds containing the piperazine nucleus have also been studied for their antiviral activities. Specifically, modifications and substitutions on the piperazine ring were explored in the context of indole-based derivatives, demonstrating potent inhibitory effects against HIV-1 attachment by interfering with the viral gp120 and host cell CD4 interactions (Tao Wang et al., 2009).

Antimicrobial and Electrochemical Studies

Moreover, novel pyridine derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, when further modified with piperazine, demonstrated variable and modest antimicrobial activity. These findings underscore the versatility of piperazine derivatives in the development of new antimicrobial agents (N. Patel et al., 2011).

properties

IUPAC Name

2-ethoxy-1-[4-(2-fluoroethyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-2-15-9-10(14)13-7-5-12(4-3-11)6-8-13/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHKUKBDRVTXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCN(CC1)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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